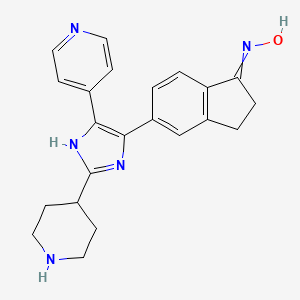![molecular formula C20H13BrF3N3O2S B10755795 3-[(2-bromophenyl)methoxy]-5-[5-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]thiophene-2-carboxamide](/img/structure/B10755795.png)
3-[(2-bromophenyl)methoxy]-5-[5-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW853609X is a small molecule inhibitor known for its role in cancer research, particularly in targeting chemokine receptor 4 (CXCR4) and its ligand stromal-derived factor 1 (SDF-1). This compound has shown potential in inhibiting pathways that promote metastasis and drug resistance in cancer cells .
Preparation Methods
Solid-phase synthesis: This method allows for the rapid assembly of complex molecules by sequentially adding building blocks to a solid support.
Solution-phase synthesis: This involves traditional organic synthesis techniques where reactions are carried out in solution, followed by purification steps such as chromatography.
Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
GW853609X undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
GW853609X has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of specific signaling pathways.
Biology: It helps in understanding the role of chemokine receptor 4 in cell signaling and cancer metastasis.
Medicine: It is being investigated for its potential therapeutic effects in treating cancers that exhibit high levels of chemokine receptor 4 expression.
Industry: It may be used in the development of new drugs targeting chemokine receptor 4 and related pathways.
Mechanism of Action
GW853609X exerts its effects by binding to chemokine receptor 4, thereby inhibiting its interaction with stromal-derived factor 1. This inhibition disrupts downstream signaling pathways that are involved in promoting cancer cell survival, migration, and drug resistance. The molecular targets include various proteins and enzymes within the chemokine receptor 4 signaling pathway .
Comparison with Similar Compounds
GW853609X can be compared with other small molecule inhibitors targeting chemokine receptor 4, such as AMD3100 and IT1t. While all these compounds inhibit chemokine receptor 4, GW853609X is unique in its specific binding affinity and selectivity for certain signaling pathways. This makes it a valuable tool for studying the nuances of chemokine receptor 4-mediated signaling and its role in cancer progression .
Similar Compounds
AMD3100: A known chemokine receptor 4 antagonist used in stem cell mobilization.
IT1t: Another chemokine receptor 4 inhibitor with potential therapeutic applications in cancer treatment.
Properties
Molecular Formula |
C20H13BrF3N3O2S |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methoxy]-5-[5-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H13BrF3N3O2S/c21-13-4-2-1-3-11(13)9-29-16-8-17(30-18(16)19(25)28)27-10-26-14-7-12(20(22,23)24)5-6-15(14)27/h1-8,10H,9H2,(H2,25,28) |
InChI Key |
BXJGJFDHPWFFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(SC(=C2)N3C=NC4=C3C=CC(=C4)C(F)(F)F)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B10755717.png)

![N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10755722.png)
![4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzonitrile](/img/structure/B10755724.png)
![2-[3-(Trifluoromethyl)phenoxy]-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B10755726.png)
![2-(4-Fluoro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine](/img/structure/B10755729.png)
![4-{4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidin-2-yloxy}-benzamide](/img/structure/B10755747.png)

![2-(2,3-Dimethylphenoxy)-4-[4-(4-Fluorophenyl)-1-(Piperidin-4-Yl)-1h-Imidazol-5-Yl]pyrimidine](/img/structure/B10755765.png)
![4-[5-(4-Fluoro-phenyl)-3-(2,2,6,6-tetramethyl-piperidin-4-yl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine](/img/structure/B10755780.png)
![[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-piperazin-1-ylmethanone;hydrochloride](/img/structure/B10755787.png)
![1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide;hydrochloride](/img/structure/B10755810.png)
![5-methyl-7-(3-phenoxyphenyl)-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B10755818.png)
![N-(5-bromo-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B10755825.png)
